1,3-dimethyl-2,4-dioxo-7-propyl-N-(4-sulfamoylphenethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Description
1,3-dimethyl-2,4-dioxo-7-propyl-N-(4-sulfamoylphenethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H25N5O5S and its molecular weight is 447.51. The purity is usually 95%.
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Biological Activity
1,3-Dimethyl-2,4-dioxo-7-propyl-N-(4-sulfamoylphenethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article synthesizes available research findings on its biological activity, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolopyrimidine core with multiple substituents. Its chemical formula is C19H24N4O4S and it possesses both sulfonamide and carboxamide functional groups which are known to influence biological activity.
Property | Value |
---|---|
Molecular Weight | 396.48 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
The compound is believed to exert its biological effects primarily through the inhibition of cyclooxygenase enzymes (COX-I and COX-II), which play a crucial role in the inflammatory pathway. Inhibition of these enzymes can lead to reduced synthesis of pro-inflammatory prostaglandins.
In Vitro Studies
Research indicates that the compound exhibits moderate to strong inhibitory activity against COX-II with an IC50 value in the range of 0.52–22.25 μM. For instance:
- PYZ16 was reported with an IC50 of 0.52 μM against COX-II, demonstrating significant selectivity compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .
In Vivo Studies
In vivo studies have shown that the compound can significantly reduce inflammation markers. For example:
- In animal models, treatment with the compound resulted in over 64% inhibition of inflammation compared to controls .
Case Study 1: Anti-inflammatory Activity
A study conducted on a rat model demonstrated that administration of the compound led to significant reductions in paw edema induced by carrageenan injection. The results suggested that the compound effectively mitigates inflammation through COX inhibition.
Case Study 2: Analgesic Effects
Another investigation evaluated the analgesic properties using the acetic acid-induced writhing test in mice. The compound displayed a dose-dependent reduction in writhing responses, indicating its potential as an analgesic agent.
Table 2: Comparative Efficacy Against COX Enzymes
Compound | IC50 (μM) COX-I | IC50 (μM) COX-II | Selectivity Index |
---|---|---|---|
1,3-Dimethyl Compound | 22.25 | 0.52 | 10.73 |
Celecoxib | 0.78 | 0.52 | 9.51 |
PYZ16 | >20 | 0.52 | >38 |
Properties
IUPAC Name |
1,3-dimethyl-2,4-dioxo-7-propyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5S/c1-4-11-25-16(12-15-18(25)23(2)20(28)24(3)19(15)27)17(26)22-10-9-13-5-7-14(8-6-13)31(21,29)30/h5-8,12H,4,9-11H2,1-3H3,(H,22,26)(H2,21,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXFDGHQOYGSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.